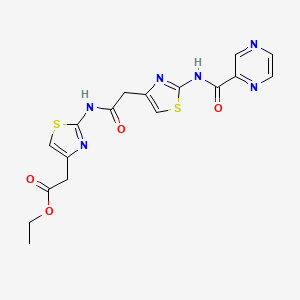

Ethyl 2-(2-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a bis-thiazole derivative featuring a pyrazine-2-carboxamido substituent and acetamido linkers. Its structure combines thiazole rings (known for their bioactivity) with a pyrazine moiety, which enhances hydrogen-bonding capabilities and electronic interactions .

Properties

IUPAC Name |

ethyl 2-[2-[[2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4S2/c1-2-27-14(25)6-11-9-28-16(21-11)22-13(24)5-10-8-29-17(20-10)23-15(26)12-7-18-3-4-19-12/h3-4,7-9H,2,5-6H2,1H3,(H,20,23,26)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZVZCSUNCIVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 2-(2-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that exhibits a variety of biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound features a pyrazine core connected to two thiazole rings through an ethyl linker and an acetamido group. This structural complexity suggests a potential for diverse biological interactions.

Thiazole derivatives, including this compound, are known to interact with various biological targets, leading to multiple pharmacological effects:

- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting key signaling pathways involved in tumor growth. Similar thiazole compounds have demonstrated antiproliferative effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.

- Antimicrobial Properties : The presence of both thiazole and pyrazine rings enhances the compound's potential as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit significant activity against various pathogens.

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Biological Activity Summary

Case Studies and Research Findings

- Anticancer Activity : A study focusing on thiazole derivatives reported significant inhibition of cancer cell growth in vitro. The mechanism involved the disruption of signaling pathways essential for tumor survival and proliferation .

- Antimicrobial Efficacy : In vitro tests have shown that compounds similar to this compound exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

- Neuroprotective Studies : Research on related thiazole compounds has indicated potential neuroprotective effects, suggesting that they may mitigate oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in the substituents on the thiazole rings and the nature of the linking groups. Key examples include:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Pyrazine vs. Pyridazine/Imidazole: The target compound’s pyrazine substituent (a 1,4-diazine) offers distinct electronic properties compared to pyridazine (1,2-diazine) or imidazole (five-membered ring with two nitrogens) in analogues . Pyrazines are known for their ability to engage in π-π stacking and hydrogen bonding, which may enhance target binding in biological systems.

- Sulfonyl vs.

- Heterocyclic Diversity : Analogues with furan or isoxazole rings exhibit reduced planarity compared to pyrazine, which may influence membrane permeability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.